N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors , which are used as antidiabetic agents . Therefore, the primary target of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide is the enzyme dipeptidylpeptidase 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, Lewis acids (e.g., aluminum chloride)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine: This compound shares the pyrazole ring and phenyl group but has a piperazine moiety instead of a biphenyl group.
5-amino-3-methyl-1-phenylpyrazole: This compound has an amino group on the pyrazole ring and lacks the biphenyl and carboxamide groups.
Uniqueness
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a pyrazole ring, biphenyl group, and carboxamide functional group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-17-16-22(26(25-17)21-10-6-3-7-11-21)24-23(27)20-14-12-19(13-15-20)18-8-4-2-5-9-18/h2-16H,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRBRVPARCAGKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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